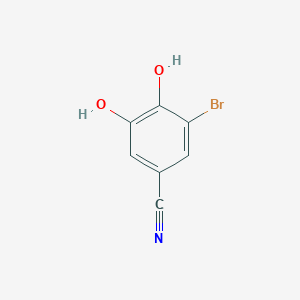
3-Bromo-4,5-dihydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,5-dihydroxybenzonitrile is a compound with the molecular formula C7H4BrNO2 . It has a molecular weight of 214.02 . It is a solid at room temperature .
Synthesis Analysis
3,4-Dihydroxybenzonitrile, a related compound, can be prepared from 4-hydroxy-3-methoxybenzonitrile. It can also be synthesized by reacting 3,4-dimethoxybenzonitrile, lithium diisopropylamide (LDA), and 1,3-dimethyl-2-imidazolidinone (DMEU) .Molecular Structure Analysis
The InChI code for 3-Bromo-4,5-dihydroxybenzonitrile is 1S/C7H4BrNO2/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,10-11H . The InChI key is XDDZGFVFCNKJLT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-4,5-dihydroxybenzonitrile is a solid at room temperature . It has a molecular weight of 214.02 .Aplicaciones Científicas De Investigación
Antioxidant Effects
3-Bromo-4,5-dihydroxybenzonitrile (3-BDB) has been found to have potential antioxidant effects. It has been shown to activate the antioxidant/cytoprotective enzyme heme oxygenase-1 (HO-1) in keratinocytes . The antioxidant effects of 3-BDB were examined via reverse transcription PCR, Western blotting, HO-1 activity assay, and immunocytochemistry .
Cytoprotection
The cytoprotective effects of 3-BDB are mediated by the activation of extracellular signal-regulated kinase (ERK) and protein kinase B (PKB, Akt) signaling . Moreover, 3-BDB induced the phosphorylation of ERK and Akt, while inhibitors of ERK and Akt abrogated the 3-BDB-enhanced levels of HO-1 and Nrf2 .
Protection against Oxidative Damage
3-BDB has been found to protect cells from H2O2- and UVB-induced oxidative damage . This 3-BDB-mediated cytoprotection was suppressed by inhibitors of HO-1, ERK, and Akt .
Skin Cell Protection
3-BDB has been found to protect skin cells against oxidative damage via the Nrf2/HO-1 Pathway . This compound activated Nrf2 signaling cascades in keratinocytes, which was mediated by ERK and Akt, upregulated HO-1, and induced cytoprotective effects against oxidative stress .
Protection against Particulate Matter Damage
3-BDB has been found to protect keratinocytes from particulate matter 2.5 (PM 2.5)-induced damages . It ameliorated PM 2.5-induced ROS generation, mitochondria dysfunction, and DNA damage .
Anti-Inflammatory Effects
3-BDB has been found to have anti-inflammatory effects. It reduced cellular inflammation and mitigated cellular senescence in vitro and in vivo . Moreover, the mitogen-activated protein kinase signaling pathway and activator protein 1 activated by PM 2.5 were inhibited by 3-BDB .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective clothing and eye protection .
Mecanismo De Acción
Target of Action
It is known that bromoxynil, a compound with a similar structure, acts as a herbicide .
Mode of Action
Bromoxynil, a structurally similar compound, is known to inhibit photosynthesis (photosystem ii) .
Biochemical Pathways
A related compound, 5-bromo-3,4-dihydroxybenzaldehyde (bdb), has been found to have anti-inflammatory and anti-diabetic effects .
Propiedades
IUPAC Name |
3-bromo-4,5-dihydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDZGFVFCNKJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dihydroxybenzonitrile | |
CAS RN |
38897-25-5 |
Source


|
| Record name | 3-bromo-4,5-dihydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2785745.png)
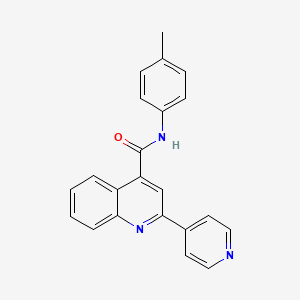

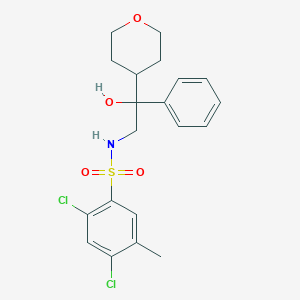


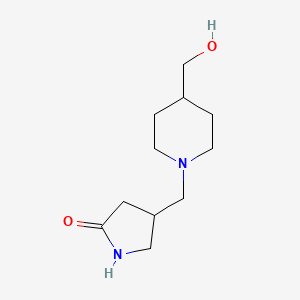

![5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2785757.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2785758.png)
![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)
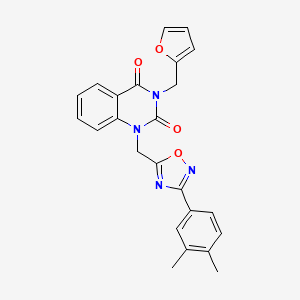
![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)